molecular formula C24H16CuN4+2 B099183 Bis(1,10-phenanthroline)copper(2+) ion CAS No. 15823-71-9

Bis(1,10-phenanthroline)copper(2+) ion

Cat. No.: B099183
CAS No.: 15823-71-9
M. Wt: 424.0 g/mol
InChI Key: YXGZTNUNHBXFAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isepamicin sulfate involves the chemical modification of gentamicin B. . The reaction conditions typically involve the use of specific reagents and solvents to facilitate the chemical transformation.

Industrial Production Methods

Industrial production of isepamicin sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Isepamicin sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Isepamicin sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Isepamicin sulfate exerts its effects by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis. This action leads to the disruption of bacterial cell growth and replication. The compound targets specific molecular pathways involved in protein synthesis, making it effective against a wide range of bacterial species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isepamicin sulfate is unique due to its enhanced efficacy against strains harboring type I 6’-acetyltransferase and its considerable antimicrobial activity against Gram-negative non-fermenters. Additionally, it has a lower potential for renal toxicity compared to other aminoglycosides like gentamicin .

Properties

CAS No.

15823-71-9

Molecular Formula

C24H16CuN4+2

Molecular Weight

424.0 g/mol

IUPAC Name

copper;1,10-phenanthroline

InChI

InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+2

InChI Key

YXGZTNUNHBXFAX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2]

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2]

Key on ui other cas no.

15823-71-9

Related CAS

21711-45-5 (sulfate[1:1])

Synonyms

(o-phenanthroline) cupric
bis(1,10-phenanthroline)copper(2+) ion
bis(1,10-phenanthroline)copper(2+) ion, diacetate salt
bis(1,10-phenanthroline)copper(2+) ion, diacetate salt, (SP-4-1)-isomer
bis(1,10-phenanthroline)copper(2+) ion, dinitrate
bis(1,10-phenanthroline)copper(2+) ion, diperchlorate
bis(1,10-phenanthroline)copper(2+) ion, sulfate (1:1)
Cu(OP)2
Cu(Phen)2
cupric di(1,10-phenanthroline)

Origin of Product

United States

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